REACTION_CXSMILES
|
[H-].[Na+].C(OP([CH2:11][C:12]#[N:13])(=O)OCC)C.[CH3:14][CH:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:18][CH2:17][C:16]1=O>C(COC)OC>[CH3:14][C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:18][CH2:17][C:16]=1[CH2:11][C:12]#[N:13] |f:0.1|
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
28.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)CC#N
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC1C(CCC2=CC=CC=C12)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
WAIT
|
Details
|
was complete in ten minutes while the reaction temperature
|
Type
|
CUSTOM
|
Details
|
rose to 44° C
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether extracts were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow oil (31.3 g)
|
Type
|
CUSTOM
|
Details
|
The latter was crystallized from ether-hexane
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(CCC2=CC=CC=C12)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |